C21H24ClN5O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H24ClN5O4S is a complex organic molecule. It is known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonamide group, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H24ClN5O4S typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Aromatic Ring: This step involves the chlorination of an aromatic compound using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base like pyridine.
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a condensation reaction involving an aldehyde and ammonia or an amine.
Industrial Production Methods
Industrial production of This compound often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
C21H24ClN5O4S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
C21H24ClN5O4S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of C21H24ClN5O4S involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C21H24ClN5O4: Lacks the sulfonamide group, which may result in different chemical and biological properties.
C21H24N5O4S: Lacks the chlorine atom, affecting its reactivity and interactions.
Uniqueness
C21H24ClN5O4S: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H24ClN5O4S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H24ClN5O4S/c1-11-6-12(2)18(14(22)7-11)24-17(28)10-32-21-26-25-20(27(21)23)13-8-15(29-3)19(31-5)16(9-13)30-4/h6-9H,10,23H2,1-5H3,(H,24,28) |
InChI Key |
LBZRGKOXGCMUGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.